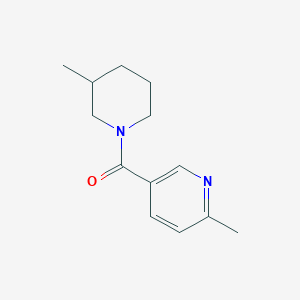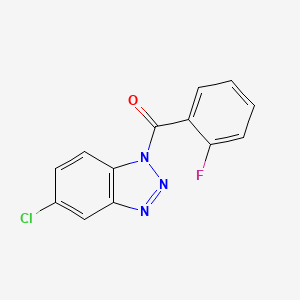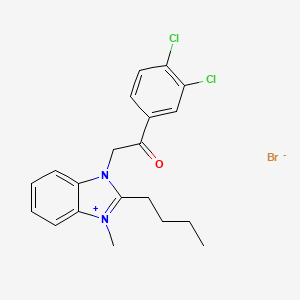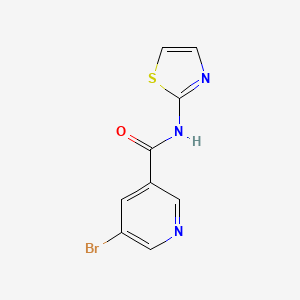
(3-Methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone, also known as MPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPM belongs to the class of piperidine-based compounds and has a molecular formula of C13H18N2O.
Wirkmechanismus
The exact mechanism of action of (3-Methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. This compound has been shown to modulate the activity of these neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In neuroscience, this compound has been found to improve cognitive function and memory through the modulation of neurotransmitter systems. In cancer research, this compound has been shown to inhibit the growth of cancer cells through the induction of apoptosis. In drug addiction research, this compound has been shown to reduce drug-seeking behavior and relapse through the modulation of dopamine and glutamate systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3-Methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone in lab experiments is its ability to modulate multiple neurotransmitter systems, making it a versatile compound for studying various neurological and psychiatric disorders. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (3-Methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone. In neuroscience, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in neurological and psychiatric disorders. In cancer research, studies are needed to determine the efficacy of this compound in combination with other chemotherapeutic agents. In drug addiction research, studies are needed to determine the long-term effects of this compound on drug-seeking behavior and relapse. Overall, the study of this compound has the potential to lead to the development of novel therapeutics for various diseases and disorders.
Synthesemethoden
The synthesis of (3-Methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone involves the reaction between 3-methylpiperidine and 6-methyl-3-pyridinecarboxaldehyde in the presence of acetic acid and sodium borohydride. The reaction results in the formation of this compound as a yellow solid with a melting point of 94-95°C. The purity of this compound can be improved through recrystallization using ethanol.
Wissenschaftliche Forschungsanwendungen
(3-Methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction. In neuroscience, this compound has been shown to have a positive effect on cognitive function and memory. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce cell death. In drug addiction research, this compound has been studied for its potential to reduce drug-seeking behavior and relapse.
Eigenschaften
IUPAC Name |
(3-methylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-4-3-7-15(9-10)13(16)12-6-5-11(2)14-8-12/h5-6,8,10H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRNKOYCCLDTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7479450.png)
![2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479458.png)
![N-[2-[[2-(2-cyanoethyl)-5-(4-methoxyphenyl)pyrazol-3-yl]amino]phenyl]-2,2,2-trifluoroacetamide](/img/structure/B7479467.png)
![[3-(4-Chlorophenyl)-[1,2]oxazolo[5,4-b]pyridin-5-yl]-(2-hydroxy-5-methoxyphenyl)methanone](/img/structure/B7479469.png)
![3-(Pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7479475.png)


![3-[[(5Z)-3-methyl-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B7479505.png)
![1-[2-(2-Methylphenyl)imino-1,3-thiazinan-3-yl]-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B7479506.png)
![N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide](/img/structure/B7479510.png)
![2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide](/img/structure/B7479529.png)